

In-Depth Technical Guide: Physical Properties of trans-tert-Butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

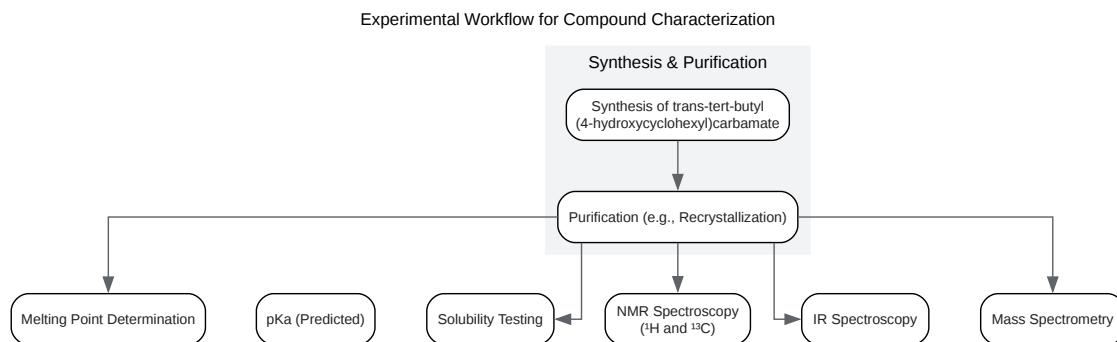
Compound of Interest

Compound Name:	Tert-butyl (4-hydroxycyclohexyl)carbamate
Cat. No.:	B151055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


trans-**tert-butyl (4-hydroxycyclohexyl)carbamate** (CAS No. 111300-06-2) is a carbamate derivative of trans-4-aminocyclohexanol. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality, along with the hydroxyl group on the cyclohexane ring, makes this compound a valuable intermediate in organic synthesis. Its specific stereochemistry and functional groups allow for its application in the construction of more complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its physical properties is essential for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the known physical properties of trans-**tert-butyl (4-hydroxycyclohexyl)carbamate**, including detailed experimental protocols for their determination and characterization.

Workflow for Physical and Spectroscopic Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of the physical and spectroscopic properties of a solid organic compound like trans-**tert-butyl (4-**

hydroxycyclohexyl)carbamate.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a synthesized organic compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of **trans-tert-butyl (4-hydroxycyclohexyl)carbamate**.

Property	Value	Notes
Molecular Formula	$C_{11}H_{21}NO_3$	
Molecular Weight	215.29 g/mol	
Melting Point	172-173 °C	Experimental value.
Boiling Point	337.7 ± 31.0 °C	Predicted value.
pKa	$\sim 12.36 \pm 0.40$	Predicted value, based on the cis-isomer.
Solubility	Insoluble in water. Readily soluble in dimethyl sulfoxide (DMSO) and methylene chloride (CH_2Cl_2).	Qualitative data.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **trans-tert-butyl (4-hydroxycyclohexyl)carbamate** is not readily available in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

- $\delta \sim 4.5$ ppm (broad singlet, 1H): N-H proton of the carbamate.
- $\delta \sim 3.4$ -3.6 ppm (multiplet, 1H): C-H proton attached to the hydroxyl group.
- $\delta \sim 3.2$ -3.4 ppm (multiplet, 1H): C-H proton attached to the nitrogen atom.
- $\delta \sim 1.8$ -2.0 ppm and 1.1-1.3 ppm (multiplets, 8H): Cyclohexane ring protons.
- $\delta \sim 1.4$ ppm (singlet, 9H): Protons of the tert-butyl group.

¹³C NMR Spectroscopy

- $\delta \sim 155$ ppm: Carbonyl carbon of the carbamate.

- $\delta \sim 79$ ppm: Quaternary carbon of the tert-butyl group.
- $\delta \sim 70$ ppm: Carbon bearing the hydroxyl group.
- $\delta \sim 50$ ppm: Carbon bearing the carbamate group.
- $\delta \sim 30\text{-}35$ ppm: Methylene carbons of the cyclohexane ring.
- $\delta \sim 28$ ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching of the alcohol.
- $\sim 3300\text{ cm}^{-1}$ (sharp to broad): N-H stretching of the carbamate.
- $\sim 2850\text{-}2950\text{ cm}^{-1}$: C-H stretching of the alkyl groups.
- $\sim 1680\text{-}1700\text{ cm}^{-1}$ (strong): C=O stretching of the carbamate.
- $\sim 1520\text{ cm}^{-1}$: N-H bending of the carbamate.
- $\sim 1160\text{-}1250\text{ cm}^{-1}$: C-O stretching of the carbamate and alcohol.

Mass Spectrometry

- Expected $[\text{M}+\text{H}]^+$: m/z 216.1594
- Expected $[\text{M}+\text{Na}]^+$: m/z 238.1414
- Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101).

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and spectroscopic properties of a solid organic compound such as **trans-tert-butyl (4-hydroxycyclohexyl)carbamate**.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. This method utilizes a capillary tube containing the sample, which is heated at a controlled rate.

Procedure:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is determined by adding the solute to the solvent until saturation is reached at a given temperature. For a technical guide, a qualitative assessment in common laboratory solvents is often sufficient.

Procedure:

- To a series of small, labeled test tubes, add approximately 10 mg of the compound.
- To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, hexane).
- Agitate the tubes vigorously for 1-2 minutes.
- Visually inspect each tube for the dissolution of the solid.

- Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

NMR Sample Preparation (^1H and ^{13}C)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. The sample must be dissolved in a deuterated solvent to avoid interfering signals from the solvent itself.

Procedure:

- Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to dissolve the sample.
- Ensure the sample is fully dissolved. If not, sonication may be used.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

IR Spectroscopy Sample Preparation (Solid Film)

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For a solid sample, a thin film can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent salt plate.[\[1\]](#)

Procedure:

- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[\[1\]](#)
- Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the solution to the center of the salt plate.[\[1\]](#)

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
- Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. ESI is a soft ionization technique suitable for polar molecules, which creates ions from a solution before they enter the mass analyzer.

Procedure:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) using a mixture of solvents compatible with the mass spectrometer's mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
- Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of trans-tert-Butyl (4-hydroxycyclohexyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151055#physical-properties-of-trans-tert-butyl-4-hydroxycyclohexyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com